molecular formula C10H8ClNS B2975135 2-Amino-4-(3-chlorophenyl)thiophene CAS No. 1392042-82-8

2-Amino-4-(3-chlorophenyl)thiophene

Cat. No. B2975135
CAS RN: 1392042-82-8
M. Wt: 209.69
InChI Key: YBENWBHIGQOKEQ-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)thiophene is a chemical compound with the CAS Number: 1392042-82-8 and a molecular weight of 209.7 . It has a linear formula of C10H8ClNS .


Synthesis Analysis

The synthesis of 2-Amino-4-(3-chlorophenyl)thiophene and its derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other significant synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-(3-chlorophenyl)thiophene is represented by the linear formula C10H8ClNS . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Physical And Chemical Properties Analysis

2-Amino-4-(3-chlorophenyl)thiophene is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs, including 2-Amino-4-(3-chlorophenyl)thiophene, have attracted interest from scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological activities further and developing new synthetic methods for these compounds.

properties

IUPAC Name

4-(3-chlorophenyl)thiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBENWBHIGQOKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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